

physical and chemical properties of D-Lyxose

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Compound of Interest

Compound Name: *D-Lyxose*

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An In-depth Technical Guide to the Physical and Chemical Properties of **D-Lyxose**

Introduction

D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group.[1] It is a C'-2 epimer of D-Xylose.[2] While not as abundant in nature as other sugars, **D-Lyxose** is a significant carbohydrate synthon[3] and endogenous metabolite with considerable potential in biochemical research and pharmaceutical development.[4][5] It serves as a chiral building block in synthesis[6] and is used in the development of antiviral nucleoside analogs and anti-tumor agents.[5][7] This guide provides a comprehensive overview of the core physical and chemical properties of **D-Lyxose**, tailored for researchers, scientists, and drug development professionals.

Physical Properties

D-Lyxose is a white to slightly yellow crystalline powder with a sweet taste.[8][9] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][10] The quantitative physical properties of **D-Lyxose** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ O ₅	[4] [6] [8] [11]
Molecular Weight	150.13 g/mol	[6] [8] [11] [12]
Melting Point	106-112 °C	[8] [9] [13]
Boiling Point	191.65°C (rough estimate)	[8]
Density	1.545 g/cm ³ (at 20°C)	[8] [9]
Optical Rotation	Shows mutarotation: $[\alpha]_D^{20}$ starts at +5.5° and equilibrates to -14.0° (c = 0.82 in water)	[8] [9]
pKa	12.46 ± 0.20 (Predicted)	[8]
Appearance	White to slightly yellow crystalline powder	[8] [10]

Solubility

D-Lyxose is freely soluble in water.[\[9\]](#) Its solubility in other solvents is detailed in the table below. The high solubility in water is attributed to its polar hydroxyl groups.[\[10\]](#)

Solvent	Solubility	Source(s)
Water	50 mg/mL, clear, colorless solution; 250 mg/mL (ultrasonication may be needed)	[2] [8]
Absolute Alcohol	1 part dissolves in 38 parts at 17°C	[9]
90% Alcohol	7.9 g / 100 mL (saturated at 20°C)	[9]
DMSO	30 mg/mL	[14]
Ethanol	Insoluble	[14]

Chemical Properties and Structure

Structure and Stereochemistry

D-Lyxose is a monosaccharide of the aldopentose family.[1][10] In solution, it exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose).[15][16] The pyranose form, a six-membered ring, is predominant in aqueous solution.[12][15] The formation of the cyclic structure creates a new chiral center at C1 (the anomeric carbon), resulting in two diastereomers known as anomers: α -**D-Lyxose** and β -**D-Lyxose**. [15] In aqueous solution at 298 K, the α -anomer is the most stable and exists in a higher proportion (α/β ratio of approximately 66/34).[15]

Equilibrium between open-chain and cyclic forms of D-Lyxose.

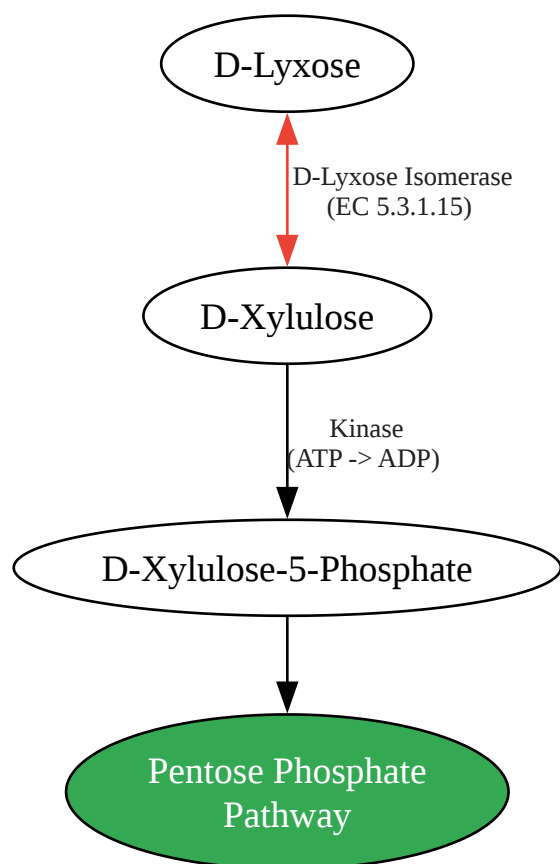
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Reducing Sugar Properties

Like all monosaccharides with a free hemiacetal group, **D-Lyxose** is a reducing sugar.[2][17] This means it can act as a reducing agent in alkaline solutions.[17] The cyclic hemiacetal can open to its aldehyde form, which is readily oxidized to a carboxylic acid.[17] This property is the basis for qualitative and quantitative tests for reducing sugars, such as Benedict's test and Fehling's reaction.[18] This reactivity also allows **D-Lyxose** to participate in the Maillard reaction with amino acids at high temperatures, which is significant in food chemistry.[17]

Tautomerism and Isomerization

In solution, sugars can undergo keto-enol tautomerism, which allows for the interconversion between aldose and ketose forms via an enediol intermediate.[19] **D-Lyxose** can be isomerized to D-xylulose. This reversible reaction is catalyzed by the enzyme **D-lyxose** isomerase (LI, EC 5.3.1.15).[7][20][21] This isomerization is a critical step in the microbial metabolism of **D-Lyxose**, as D-xylulose can be phosphorylated and subsequently enter the pentose phosphate pathway.[20]



Enzymatic isomerization of D-Lyxose for entry into the PPP.

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Oxidation and Reduction

The aldehyde group of **D-Lyxose** can be oxidized to form D-lyxonic acid. This can be achieved through chemical methods, such as with bromine water, or through electrolytic oxidation.[22] [23] Conversely, the aldehyde group can be reduced to a primary alcohol, forming the corresponding sugar alcohol, lyxitol (also known as arabitol).

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **D-Lyxose** are based on standard organic chemistry laboratory techniques.

Determination of Melting Point

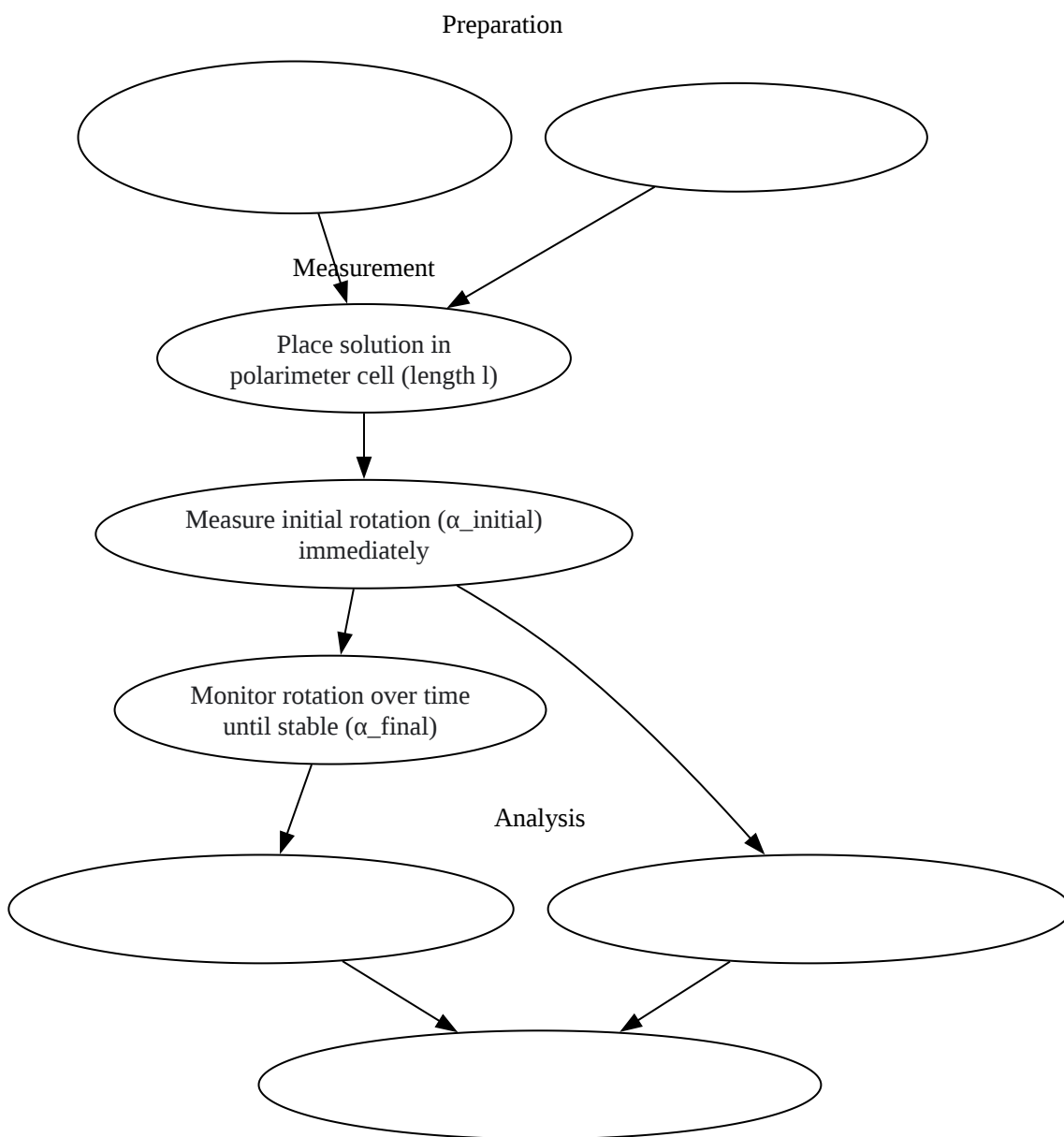
The melting point of **D-Lyxose** is determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of finely powdered, dry **D-Lyxose** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Measurement:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For **D-Lyxose**, this range is typically 108-112 °C.[8]

Measurement of Optical Rotation and Mutarotation

The specific rotation of **D-Lyxose** is measured using a polarimeter. The phenomenon of mutarotation, the change in optical rotation over time as the anomeric forms equilibrate, can also be observed.

- **Solution Preparation:** A solution of **D-Lyxose** of a known concentration (c) is prepared in a specific solvent, typically water. For example, a concentration of 0.82 g per 100 mL of water has been reported.[9]
- **Polarimeter Calibration:** The polarimeter is calibrated with a blank (the pure solvent).
- **Measurement:** The prepared solution is placed in a polarimeter cell of a known path length (l). The initial angle of rotation (α) is measured as quickly as possible after dissolution.
- **Mutarotation Observation:** The angle of rotation is measured periodically until a stable value is reached. For **D-Lyxose**, the initial specific rotation is +5.5°, which changes over time to a final, stable value of -14.0°.[9]
- **Calculation:** The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l * c)$.



Workflow for measuring optical rotation and mutarotation.

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Spectroscopic Analysis

Structural elucidation and conformational analysis of **D-Lyxose** are performed using various spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to determine the connectivity of atoms and the stereochemistry of the molecule. NMR is particularly useful for studying the conformational behavior and the ratio of different anomers (α and β) and tautomers (pyranose and furanose) in solution.^[15] For example, ^1H NMR has been used to show that in D_2O , **D-Lyxose** exists primarily as α - and β -pyranose forms.^[15]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the broad O-H stretch of the hydroxyl groups and the C=O stretch of the aldehyde group in the open-chain form.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of **D-Lyxose**.^[12] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the compound and its derivatives.^[12]

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